Product packaging for Methyl thieno[3,2-b]pyridine-7-carboxylate(Cat. No.:)

Methyl thieno[3,2-b]pyridine-7-carboxylate

Cat. No.: B11794084
M. Wt: 193.22 g/mol
InChI Key: IOCZVRGBPCIHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl thieno[3,2-b]pyridine-7-carboxylate (CAS 1416714-25-4) is a high-value heterocyclic building block in medicinal chemistry and chemical biology research. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Its core thieno[3,2-b]pyridine scaffold is a privileged structure in drug discovery, featured in compounds investigated for treating a range of conditions. Research highlights its role as a precursor to molecules with antitumor activity, particularly against aggressive triple-negative breast cancer (TNBC) cell lines . Furthermore, derivatives of this scaffold have been explored as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for central nervous system disorders such as Parkinson's disease levodopa-induced dyskinesia and pain . The methyl ester functional group provides a handle for further chemical modification, allowing researchers to synthesize diverse libraries of complex molecules for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B11794084 Methyl thieno[3,2-b]pyridine-7-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl thieno[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-4-10-7-3-5-13-8(6)7/h2-5H,1H3

InChI Key

IOCZVRGBPCIHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=CS2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Methyl Thieno 3,2 B Pyridine 7 Carboxylate

Reactivity of the Thiophene (B33073) Moiety within the Fused System

The thiophene ring in the thieno[3,2-b]pyridine (B153574) system is analogous to the benzene (B151609) ring in quinoline and behaves similarly to benzothiophene. It is generally more susceptible to electrophilic attack than the pyridine (B92270) moiety. The primary positions for substitution on the thiophene ring are C2 and C3.

The thiophene portion of the thieno[3,2-b]pyridine nucleus is activated towards electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially on this ring.

Bromination serves as a key example of electrophilic substitution, often providing a versatile intermediate for further functionalization via cross-coupling reactions. For instance, the synthesis of related thieno[3,2-b]pyridine derivatives frequently starts with the bromination of the thiophene ring, typically at the C3 position. This intermediate can then undergo various palladium-catalyzed reactions.

Table 1: Electrophilic Substitution on the Thieno[3,2-b]pyridine Core This table presents a representative electrophilic substitution reaction on a related thieno[3,2-b]pyridine system, leading to an intermediate used for further synthesis.

Reactant Reagent Product Reaction Type Reference

Kinetic studies on the related thieno[2,3-b]pyridine (B153569) isomer confirm that electrophilic attack, such as nitration, occurs on the thiophene ring. libretexts.org While the regioselectivity may differ between isomers, the underlying principle of the thiophene ring's higher reactivity towards electrophiles remains. libretexts.org

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted, electron-rich thiophene ring is generally not feasible. For such a reaction to occur, the ring must be activated by the presence of a strong electron-withdrawing group, which also typically serves as the leaving group. A notable example of this mechanism is the nucleophilic aromatic substitution of a nitro group on a thiophene ring by various thiolates. nih.gov The reaction is facilitated by the presence of other electron-withdrawing groups (such as esters) on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov

Table 2: Nucleophilic Aromatic Substitution on an Activated Thiophene Ring This table illustrates the SNAr mechanism on a thiophene ring activated by a nitro group, a principle applicable to the thieno[3,2-b]pyridine system if appropriately substituted.

Reactant Reagent Product Reaction Type Reference

In modern synthetic chemistry, formal nucleophilic substitution is more commonly achieved through palladium-catalyzed cross-coupling reactions on a halogenated thiophene ring. Starting from a bromo-substituted thieno[3,2-b]pyridine, C-N and C-C bonds can be formed using Buchwald-Hartwig or Suzuki-Miyaura coupling reactions, respectively. operachem.com

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine moiety is electron-deficient due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic attack.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It can be readily functionalized through reactions like N-oxidation. Treatment of thienopyridines with oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can yield the corresponding N-oxide. nih.govthieme-connect.de The formation of the N-oxide alters the electronic distribution of the entire fused ring system, which can influence the regioselectivity of subsequent substitution reactions. nih.govthieme-connect.de

Table 3: Functionalization at the Pyridine Nitrogen This table shows a general reaction for the functionalization of the nitrogen atom in thienopyridine systems.

Reactant Reagent Product Reaction Type Reference

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. Under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and making substitution even more difficult.

Conversely, the electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen (C5 and C7 in the thieno[3,2-b]pyridine system). While direct substitution with nucleophiles requires harsh conditions or a good leaving group, the most common and versatile approach is through palladium-catalyzed cross-coupling reactions on a pre-halogenated pyridine ring. operachem.com Various functional groups can be introduced at the C7 position (and other positions on the pyridine ring) using Suzuki-Miyaura (for aryl groups), Sonogashira (for alkynyl groups), Buchwald-Hartwig (for amino groups), and Ullmann (for ether linkages) couplings. operachem.com

Transformations Involving the Methyl Ester Functionality at Position 7

The methyl ester group at the C7 position is a versatile functional handle that can be converted into a variety of other functional groups.

Key transformations include:

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). acs.org This reaction is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like dioxane or methanol. operachem.comthieme-connect.deacs.org The resulting carboxylate salt is then protonated with acid to yield the carboxylic acid. This transformation is fundamental, as the carboxylic acid is a precursor to many other functional groups.

Amidation: The methyl ester can be converted to an amide. This is most efficiently achieved in a two-step process: hydrolysis to the carboxylic acid, followed by coupling with a desired amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org Direct conversion via aminolysis (heating the ester with an amine) is also possible but can require more forcing conditions.

Reduction: The ester can be reduced to a primary alcohol (7-(hydroxymethyl)thieno[3,2-b]pyridine). This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Milder, more selective conditions can sometimes be employed, such as using sodium borohydride in the presence of a Lewis acid like lithium chloride (LiCl). reddit.com

Reaction with Organometallic Reagents: The ester can react with two or more equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to produce a tertiary alcohol, following the addition of the organometallic reagent to the ketone intermediate formed after the first addition.

Table 4: Representative Transformations of the Methyl Ester Group This table summarizes common synthetic conversions of the methyl ester functionality on a thienopyridine core.

Starting Material Reagents Product Transformation Reference
Thienopyridine-7-methyl ester 1. NaOH (aq), Dioxane2. H⁺ Thienopyridine-7-carboxylic acid Hydrolysis acs.org
Thienopyridine-7-carboxylic acid R-NH₂, HATU, DIPEA Thienopyridine-7-carboxamide Amidation acs.org

Oxidation and Reduction Chemistry of the Thieno[3,2-b]pyridine System

The sulfur atom in the thiophene ring of the thieno[3,2-b]pyridine system is susceptible to both oxidation and reduction, allowing for modulation of the electronic properties and biological activity of the scaffold.

The sulfur atom in the thieno[3,2-b]pyridine core can be selectively oxidized to form the corresponding sulfoxide (S-oxide) and subsequently the sulfone (S,S-dioxide). The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions.

Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and magnesium monoperoxyphthalate (MMPP). The reaction of a thieno[2,3-b]pyridine derivative with one equivalent of an oxidant at controlled temperatures typically yields the sulfoxide as the major product. acs.org Using an excess of the oxidizing agent and/or higher temperatures will further oxidize the sulfoxide to the corresponding sulfone. acs.org The oxidation of the sulfur atom increases its electron-withdrawing character, which can significantly alter the reactivity of the entire heterocyclic system.

Table 2: Oxidation Products of the Thienopyridine System

Product Oxidation State of Sulfur Typical Reagents
Thieno[3,2-b]pyridine-7-carboxylate 4-oxide +1 (Sulfoxide) 1 eq. m-CPBA or MMPP

Reduction reactions involving the thieno[3,2-b]pyridine system can be categorized into two main types: reduction of an oxidized sulfur species (sulfone or sulfoxide) back to the sulfide, and reductive cleavage of the C-S bonds (desulfurization).

The reduction of sulfones back to the parent sulfide is a challenging transformation but can be achieved with powerful reducing agents. A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to be effective for the rapid reduction of various sulfones to their corresponding sulfides. rsc.org

A more drastic reduction is desulfurization, which involves the complete removal of the sulfur atom from the thiophene ring. Raney Nickel is a classic reagent for this purpose. organicreactions.orgmasterorganicchemistry.com This reaction involves the hydrogenolysis of the carbon-sulfur bonds, leading to the saturation of the carbon atoms that were attached to the sulfur. acs.org In the case of the thieno[3,2-b]pyridine system, this would result in a fused pyridine-cyclopentane or related saturated bicyclic system, depending on the specific substrate and reaction conditions. This method is particularly useful in structural elucidation and for synthesizing novel saturated heterocyclic systems.

Chemo- and Regioselectivity in Complex Transformations of the Scaffold

The thieno[3,2-b]pyridine scaffold possesses multiple reactive sites, making chemo- and regioselectivity key considerations in its functionalization. The system consists of an electron-rich thiophene ring fused to a relatively electron-deficient pyridine ring. This electronic differentiation allows for selective reactions at different positions.

Regioselectivity in C-H Functionalization and Cross-Coupling: Research has shown that the pyridine and thiophene rings can be functionalized selectively. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Ullmann (C-O bond formation) couplings, are often directed towards the pyridine ring, typically at positions where a halogen substituent has been pre-installed. Conversely, other positions, particularly on the thiophene ring, can be functionalized through different pathways, such as lithiation followed by reaction with an electrophile.

Chemoselectivity in Oxidation: The oxidation of the sulfur atom to a sulfoxide or sulfone, as discussed in section 3.4.1, is a prime example of chemoselectivity. In a molecule containing other potentially oxidizable groups, such as alkenes or certain nitrogen atoms, the sulfur atom of the thiophene ring can often be oxidized selectively under controlled conditions due to its high nucleophilicity. It is noteworthy that neither the pyridine nitrogen nor other parts of the molecule are typically affected when using reagents like MMPP for S-oxidation. acs.org This selective transformation allows for fine-tuning of the electronic properties of the scaffold without altering other functional groups.

The interplay between the different reactivities of the ester group, the pyridine ring, and the thiophene ring allows for a high degree of control in the synthesis of complex derivatives of Methyl thieno[3,2-b]pyridine-7-carboxylate, enabling the generation of diverse molecular architectures for various applications.

Structure Activity Relationship Sar and Derivatization Strategies for Functional Exploration

Systematic Positional Scanning and Substituent Effects on the Thieno[3,2-b]pyridine (B153574) Scaffold

The biological activity and photophysical properties of the thieno[3,2-b]pyridine scaffold are highly dependent on the position and nature of its substituents. Systematic studies have shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of thieno[3,2-b]pyridin-5(4H)-one derivatives, the position of an aryl substituent was found to critically modulate the compound's function. Derivatives with the aryl group at the 3-position exhibited notable antitumor activity, whereas placing the aryl group at the 2-position resulted in compounds with strong fluorescence. nih.gov This site-dependent modulation underscores the importance of positional scanning in exploring the functional diversity of the scaffold.

Similarly, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), substituting the amide moiety of 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxamides led to significant variations in potency. Replacing a 5-fluoropyridyl amide with a 6-fluoropyridyl amide caused a more than 17-fold decrease in potency. nih.gov However, introducing a methyl group at the 6-position of the pyridine (B92270) amide resulted in a 3-fold improvement in potency, demonstrating the subtle yet profound effects of substituent placement. nih.gov

Investigations into methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates as potential antitumor agents for triple-negative breast cancer (TNBC) further illustrate these principles. The parent compound, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, was used as a precursor for Suzuki-Miyaura cross-coupling to introduce various (hetero)aryl groups at the 3-position. mdpi.comnih.gov The resulting derivatives showed varied growth inhibitory effects on TNBC cell lines, with the nature of the aryl substituent being a key determinant of activity. mdpi.com For example, compound 2e , with a 4-chlorophenyl group, was identified as a promising candidate, significantly decreasing cell viability and proliferation. mdpi.comnih.gov

The following table summarizes the growth inhibitory activity (GI₅₀) of selected methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives against the MDA-MB-231 TNBC cell line.

Table 1: Antitumor Activity of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives

Compound R Group (at position 3) GI₅₀ (μM) against MDA-MB-231 cells
2b p-tolyl > 50
2c 4-methoxyphenyl > 50
2d 4-(trifluoromethyl)phenyl 26
2e 4-chlorophenyl 13

Data sourced from Molecules, 2021. mdpi.com

These findings collectively highlight that a systematic approach to positional scanning and substituent modification is crucial for optimizing the biological activity of the thieno[3,2-b]pyridine scaffold.

Rational Design of Derivatives to Modulate Specific Molecular Interactions

The rational design of thieno[3,2-b]pyridine derivatives has enabled the development of compounds that can modulate specific molecular interactions with high selectivity. This approach leverages structural information of the target protein to guide the design of inhibitors that can fit into binding pockets and form key interactions.

One successful example is the development of highly selective kinase inhibitors based on the thieno[3,2-b]pyridine scaffold. This core structure serves as a template for ATP-competitive inhibitors that anchor at the kinase back pocket. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, which can be exploited to achieve high kinome-wide selectivity. nih.gov By mapping the chemical space around the central pharmacophore, potent and selective inhibitors of kinases like Haspin have been developed. nih.gov

In the context of mGlu5 NAMs, a scaffold-hopping strategy was employed to replace a metabolically labile pyrimidine group with the more stable thieno[3,2-b]pyridine core. nih.gov This rational design choice led to the identification of potent NAMs with improved pharmacokinetic properties. Further optimization by modifying the amide portion of the molecule, based on structure-activity relationship data, led to the discovery of compounds with nanomolar potency. nih.gov

The design of thieno[3,2-b]pyridinone derivatives as antitubercular agents targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA) also exemplifies a rational approach. nih.gov Based on a scaffold hopping strategy, novel derivatives were synthesized that showed potent activity against Mycobacterium tuberculosis. nih.gov The design focused on creating molecules that could effectively inhibit the InhA enzyme, a key component in the mycobacterial cell wall synthesis pathway.

The following table presents the potency of rationally designed thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs.

Table 2: Potency of Thieno[3,2-b]pyridine-5-carboxamide Derivatives as mGlu5 NAMs

Compound Amide Moiety hmGlu5 IC₅₀ (nM)
19aB 5-fluoropyridin-2-yl 61
19aC 6-fluoropyridin-2-yl 1100
19aD 6-methylpyridin-2-yl 22

Data sourced from ACS Medicinal Chemistry Letters, 2025. nih.gov

These examples demonstrate that a rational, structure-guided design approach is a powerful strategy for developing thieno[3,2-b]pyridine derivatives with tailored activities against specific molecular targets.

Combinatorial Approaches and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of compounds, enabling a broad exploration of the chemical space around a particular scaffold. For the thieno[3,2-b]pyridine system, such approaches have been utilized to create diverse sets of derivatives for biological screening.

A notable strategy involves domino reactions, which allow for the construction of complex molecular architectures in a few steps from simple starting materials. One such method is the SN2 → Thorpe−Ziegler → Thorpe−Guareschi domino reaction, which has been applied to the combinatorial synthesis of substituted thieno[3,2-b]pyridines and other fused heterocycles. acs.org This approach enables the efficient generation of a library of compounds with varied substitution patterns, which can then be screened for desired biological activities.

Parallel synthesis techniques have also been employed to create libraries of related scaffolds, such as 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives, on a traceless solid support. acs.org While not directly focused on thieno[3,2-b]pyridines, these methods demonstrate the applicability of high-throughput synthesis techniques to thiophene-based heterocycles, which could be adapted for the generation of thieno[3,2-b]pyridine libraries. The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Pd-catalyzed Suzuki-Miyaura cross-coupling also lends itself to a parallel synthesis format, allowing for the rapid combination of a single precursor with a wide array of boronic acids or esters to generate a library of final compounds. mdpi.comnih.gov

Targeted Modifications for Probing and Elucidating Biological Pathways

Targeted chemical modifications of the thieno[3,2-b]pyridine scaffold are instrumental in creating chemical probes to investigate and clarify biological pathways. By altering specific functional groups, researchers can develop molecules that interact with particular targets, thereby helping to elucidate the target's role in cellular processes.

Thieno[2,3-b]pyridine (B153569) derivatives, an isomeric scaffold, have been used to probe various cancer-related molecular targets. nih.gov Different derivatives have shown activity against phospholipase C-δ1/3 (PLC), copper-trafficking antioxidant 1 (ATOX1) protein, and the colchicine binding site in tubulin. nih.gov For example, specific substitutions on the thieno[2,3-b]pyridine core led to compounds with potent tubulin inhibition profiles, while others were more active against the adenosine A2A receptor, a G protein-coupled receptor (GPCR) involved in immune response. nih.gov These targeted molecules serve as valuable tools to dissect the complex signaling networks in cancer cells.

In the study of kinase inhibitors, the thieno[3,2-b]pyridine scaffold was used to create chemical probes for underexplored protein kinases like Haspin. nih.gov The high selectivity of these inhibitors allows for the specific interrogation of Haspin's function in biological processes such as mitosis, without causing widespread off-target effects that could confound the results. nih.gov

Similarly, the development of thieno[3,2-b]pyridinone derivatives as inhibitors of the M. tuberculosis enzyme InhA allows for the specific probing of the mycolic acid biosynthesis pathway. nih.gov By using these targeted inhibitors, researchers can study the consequences of blocking this specific step and better understand its importance for mycobacterial survival. These targeted modifications, therefore, not only contribute to the development of potential therapeutics but also provide sophisticated molecular tools for fundamental biological research.

Theoretical and Computational Investigations of Methyl Thieno 3,2 B Pyridine 7 Carboxylate

Electronic Structure Analysis and Aromaticity Considerations within the Fused Rings

The thieno[3,2-b]pyridine (B153574) scaffold is a fused heterocyclic system comprising a thiophene (B33073) ring and a pyridine (B92270) ring. hmdb.ca This fusion results in a unique electronic landscape governed by the interplay between the electron-rich thiophene and the electron-deficient pyridine. The aromaticity of the system is a key determinant of its stability and reactivity. The thieno[3,2-b]pyridine core is generally considered planar, which facilitates π-electron delocalization across both rings.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the electronic properties of thieno[3,2-b]pyridine derivatives. nih.gov These calculations help in visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals is crucial for understanding the molecule's reactivity, electronic transitions, and photophysical properties. For instance, in related thieno[3,2-b]pyridin-5(4H)-one derivatives, DFT calculations revealed that the electron density in the HOMO is typically localized on the electron-rich thiophene ring and the fused benzene (B151609) ring, while the LUMO is distributed over the pyridinone moiety. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's fluorescence and potential as an electronic material. nih.gov Alterations in the substitution pattern on the thieno[3,2-b]pyridine core can significantly modulate these energy levels and, consequently, the electronic behavior of the molecule. nih.gov

Conformational Analysis and Stereochemical Properties of Derivatives

The core thieno[3,2-b]pyridine ring system is largely planar. However, the introduction of substituents, such as the methyl carboxylate group at the 7-position and other groups on the thiophene or pyridine rings, can introduce conformational flexibility. For Methyl thieno[3,2-b]pyridine-7-carboxylate, the primary source of conformational freedom is the rotation around the single bond connecting the carboxylate group to the pyridine ring.

Computational methods can predict the most stable conformation by calculating the potential energy surface as a function of this torsional angle. While specific studies on the conformational analysis of this compound are not extensively detailed in the provided context, research on related structures highlights the importance of such analyses. For other thienopyridine derivatives, the introduction of bulky substituents has been used as a strategy to disrupt planar stacking, which can influence physical properties like solubility. nih.govmdpi.com Furthermore, the functionalization of the thieno[2,3-b]pyridine (B153569) core can lead to products with specific stereochemistry, as seen in the noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, where the stereochemical and structural features were elucidated. nih.gov

Intermolecular Interactions and Crystal Engineering Aspects

The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The planar nature of the thieno[3,2-b]pyridine core makes it susceptible to strong π-π stacking. nih.gov These interactions are a key focus in crystal engineering, where the goal is to control the assembly of molecules into predictable and functional solid-state architectures.

Studies on related thieno[2,3-b]pyridines have shown that their extensive planarity allows for significant intermolecular stacking, which can lead to high crystal packing energy and, consequently, poor aqueous solubility. mdpi.com A strategy to improve solubility involves adding bulky groups to the core structure to disrupt this tight packing. nih.gov The methyl carboxylate group in this compound can participate in weak hydrogen bonding (C-H···O) and dipole-dipole interactions, which, along with π-stacking of the fused aromatic rings, will govern its crystal structure. Understanding these interactions is crucial for controlling the material properties of the compound.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information on molecular properties that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations have been successfully applied to thieno[3,2-b]pyridine derivatives to determine their energetic stability and electronic characteristics. nih.gov Key parameters obtained from these calculations include HOMO-LUMO energy levels and their corresponding energy gap (ΔE). nih.gov These values are fundamental to predicting the chemical reactivity and kinetic stability of the molecule. For example, a smaller HOMO-LUMO gap generally implies a higher reactivity and easier electronic excitation. In a study on aryl-substituted thieno[3,2-b]pyridin-5(4H)-one derivatives, DFT calculations (at the B3LYP/6-311+G(d) level of theory) were used to correlate the calculated HOMO-LUMO gaps with the observed fluorescence properties of the compounds. nih.gov

Table 1: Calculated HOMO-LUMO Energy Levels for Representative Aryl-Substituted Thieno[3,2-b]pyridin-5(4H)-one Derivatives Note: This data is for related compounds and illustrates the application of DFT.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Aryl Analogue (KF-2)-5.61-1.893.72
2-Aryl Analogue (KF-22)-5.43-1.953.48
3-Aryl Analogue-6.02-2.213.81

Data sourced from a study on thieno[3,2-b]pyridin-5(4H)-one derivatives, calculated at the B3LYP/6-311+G(d)/CPCM(dichloromethane) level of theory. nih.gov

Quantum chemical calculations are also employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm molecular structures. For instance, the ¹H-NMR spectra of various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been experimentally determined, showing characteristic signals for the protons on the thienopyridine core. mdpi.com The proton at the 5-position typically appears as a doublet of doublets around 8.80 ppm, the 7-H proton as a doublet of doublets around 8.24 ppm, and the 6-H proton as a doublet of doublets around 7.39 ppm. mdpi.com DFT methods can be used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities of IR spectra can be predicted.

Table 2: Typical Experimental ¹H-NMR Chemical Shifts for Protons on the Methyl Thieno[3,2-b]pyridine-2-carboxylate Core Note: This data is for the closely related 2-carboxylate isomer and its derivatives.

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
5-H~8.80dd
6-H~7.40dd
7-H~8.25dd
-OCH₃ (ester)~3.85s

Data derived from published spectra of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives. mdpi.com

Molecular Modeling and Dynamics Simulations for Elucidating Receptor/Enzyme Binding Modes

The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in molecules that target a variety of biological receptors and enzymes. researchgate.netnih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how these compounds interact with their biological targets at an atomic level.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This information helps in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. For example, the thieno[3,2-b]pyridine core has been identified in highly selective kinase inhibitors. nih.gov Docking studies revealed that the scaffold can adopt profoundly different binding modes within the kinase active site, anchored at the back pocket with weak interactions to the hinge region, which contributes to its high selectivity. researchgate.netnih.gov Similarly, derivatives have been designed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) nih.gov and as inhibitors of the Enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov These computational studies provide a rational basis for the observed biological activity and guide the optimization of lead compounds.

Advanced Applications and Research Utility of the Thieno 3,2 B Pyridine Scaffold

Role as a Privileged Scaffold in Advanced Heterocyclic Synthesis

The thieno[3,2-b]pyridine (B153574) nucleus is recognized as a "privileged scaffold" in the field of heterocyclic synthesis. This designation stems from its recurring presence in molecules with diverse and potent biological activities. Its rigid, planar structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets.

Chemists utilize this scaffold as a foundational template for creating libraries of complex molecules. The thieno[3,2-b]pyridine system can be functionalized at various positions, allowing for systematic modifications to explore structure-activity relationships (SAR). For instance, new series of highly selective kinase inhibitors have been developed based on this scaffold. nih.gov The weak interaction of the core structure with the kinase hinge region enables different binding modes while maintaining high selectivity across the kinome. nih.gov This adaptability makes it a valuable starting point for the synthesis of novel therapeutic agents and chemical probes.

Precursors and Probes in Chemical Biology and Drug Discovery Research

Methyl thieno[3,2-b]pyridine-7-carboxylate and its parent scaffold serve as crucial precursors in the development of molecules for chemical biology and drug discovery. Their derivatives have been extensively investigated as modulators of various enzymes and receptors.

The thieno[3,2-b]pyridine framework has proven to be a highly effective scaffold for the design of potent protein kinase inhibitors, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.gov

c-Met and VEGFR2 Inhibitors: A series of thieno[3,2-b]pyridine-based compounds were identified as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), two tyrosine kinases involved in tumor growth and angiogenesis. nih.gov These inhibitors demonstrated low nanomolar potency in in-vitro assays and showed efficacy in in-vivo human tumor xenograft models. nih.govnih.gov Further optimization led to the development of N3-arylmalonamides with a thieno[3,2-b]pyridine core, which also displayed potent c-Met and VEGFR2 inhibition. nih.gov

Src Kinase Inhibitors: Derivatives such as 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been synthesized and shown to inhibit the non-receptor tyrosine kinase Src. mdpi.com Overexpression or overactivation of Src is linked to cancer and other diseases. mdpi.com

Table 1: Thieno[3,2-b]pyridine-based Kinase Inhibitors

Compound Class Target Kinase(s) Reported Activity Reference
7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas c-Met, VEGFR2 Low nanomolar IC50 values mdpi.com
N3-arylmalonamide thieno[3,2-b]pyridines c-Met, VEGFR2 Low nanomolar IC50 values nih.gov
7-(indol-5-yl)aminothieno[3,2-b]pyridines VEGFR-2 Potent inhibition mdpi.com

The versatility of the thieno[3,2-b]pyridine scaffold extends to its use in creating chemical probes to study and target other specific proteins.

Enoyl-ACP reductase (InhA): A series of novel thieno[3,2-b]pyridinone derivatives were designed as inhibitors of InhA, a key enzyme in the mycobacterial type II fatty acid biosynthetic pathway and the target for the antitubercular drug isoniazid. nih.govresearchgate.net Several of these compounds showed potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values of ≤ 1 μg/mL. nih.gov Compound 6c, a representative of this class, was confirmed to target InhA directly. nih.gov

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of mGlu5. nih.govnih.gov These compounds, discovered through a scaffold-hopping approach, represent a novel chemotype for mGlu5 modulation, moving away from structures linked to poor pharmacokinetics. nih.gov

Acetylcholinesterase: While research on thieno[3,2-b]pyridine derivatives as acetylcholinesterase inhibitors is less specific, the broader class of thienopyridines has been investigated for various biological activities, and the development of probes for neurological targets remains an area of interest.

Table 2: Thieno[3,2-b]pyridine Derivatives as Chemical Probes

Compound Class Molecular Target Application/Activity Reference
Thieno[3,2-b]pyridinone derivatives Enoyl-ACP reductase (InhA) Potent anti-mycobacterial activity (MIC ≤ 1 μg/mL) nih.gov

The process of RNA splicing, where introns are removed from pre-messenger RNA, is crucial for gene expression, and its dysregulation is implicated in numerous diseases. rsc.org Small molecules that can modulate this process are of significant therapeutic interest. rsc.orgnih.gov While antisense oligonucleotides have been the primary modality for correcting splicing abnormalities, research into small organic molecules with better biodistribution is expanding. rsc.orgnih.gov Currently, specific studies directly linking the this compound scaffold to the modulation of RNA splicing mechanisms are not prominent in the available literature. However, the development of diverse heterocyclic compounds for this purpose is an active area of research, suggesting potential future applications for novel scaffolds like thieno[3,2-b]pyridine.

Thienopyridine derivatives have shown considerable promise as both anti-inflammatory and antimicrobial agents.

Antimicrobial Mechanisms: The thienopyridine scaffold is present in various compounds with demonstrated antibacterial and antifungal activity. nih.govresearchgate.net For example, certain thieno[2,3-d]pyrimidinediones displayed potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE. nih.gov Another study reported that synthesized thieno[2,3-b]pyridines showed moderate antibacterial activity against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The mechanism of action is often tied to the inhibition of essential bacterial enzymes. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory potential of thienopyridine derivatives has also been noted. While specific molecular targets for the anti-inflammatory action of the thieno[3,2-b]pyridine scaffold are still under investigation, related structures are known to modulate inflammatory pathways. The broad bioactivity of this class of compounds suggests that they may interfere with signaling pathways or enzymes involved in the inflammatory response.

Applications in Materials Science

Beyond its biomedical applications, the thieno[3,2-b]pyridine scaffold holds potential in the field of materials science, particularly in the development of organic optoelectronic materials. Its fused aromatic ring system provides good electronic conjugation, which is a desirable property for creating materials with specific electrical and optical characteristics.

Derivatives of thiophene (B33073) and pyridine (B92270) are widely used as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into larger molecules to enhance charge transport and luminous efficiency.

Organic Solar Cells (OSCs): Its structure could help optimize light absorption and charge separation processes, potentially improving energy conversion efficiency.

While specific applications of this compound in materials science are not yet widely reported, the properties of the core thieno[3,2-b]pyridine structure make it an attractive candidate for future research in developing novel conductive polymers and functional organic materials. pipzine-chem.com

Table of Compounds Mentioned

Compound Name
This compound
2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles
7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas
N3-arylmalonamide thieno[3,2-b]pyridines
7-(indol-5-yl)aminothieno[3,2-b]pyridines
Thieno[3,2-b]pyridinone derivatives
Thieno[3,2-b]pyridine-5-carboxamides
Thieno[2,3-d]pyrimidinediones

Organic Semiconductors and Optoelectronic Material Design

The thieno[3,2-b]pyridine scaffold is an attractive component for the design of organic semiconductors due to its inherent electronic properties and structural planarity, which promotes intermolecular π-π stacking and facilitates charge transport. This fused system combines the electron-rich characteristics of a thiophene ring with the electron-accepting nature of a pyridine ring, creating a versatile electronic structure that can be tailored for specific applications in optoelectronics.

Research into thieno[3,2-b]pyridine derivatives has demonstrated that their photophysical and electronic properties are highly tunable through chemical modification. researchgate.net By attaching electron-donating or electron-withdrawing groups at different positions on the scaffold, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's band gap, absorption spectrum, and fluorescence characteristics. researchgate.net For instance, this compound incorporates an electron-withdrawing methyl carboxylate group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule.

This tunability makes the scaffold ideal for creating donor-π-acceptor (D-π-A) type molecules, which are fundamental to various optoelectronic devices. In this architecture, the thieno[3,2-b]pyridine unit can act as part of the π-conjugated bridge that connects an electron-donor moiety to an electron-acceptor moiety. Such D-π-A dyes are extensively used as photosensitizers in dye-sensitized solar cells (DSSCs). nih.govmdpi.com The thieno[3,2-b]thiophene π-spacer, a close structural analog, has been shown to enable good charge-transfer properties and low geometric relaxation energy upon oxidation, which are desirable traits for efficient solar cell performance. nih.gov

The table below summarizes the photophysical properties of several fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives, illustrating the impact of different substituents on the core scaffold.

Compound DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
KF-2 (p-methoxy substitution)3995410.81 researchgate.net
KF-3 (m-methoxy substitution)3985220.23 researchgate.net
KF-4 (o-methoxy substitution)3955110.03 researchgate.net
KF-16 (p-dimethylamino substitution)4255500.99 researchgate.net
KF-28 (p-methoxy with carboxylic acid)4005410.75 researchgate.net

Development of Polymeric and Supramolecular Assemblies

The structural and electronic advantages of the thieno[3,2-b]pyridine scaffold extend to the development of more complex macromolecular systems, including conjugated polymers and supramolecular assemblies. When incorporated into a polymer backbone, the rigidity and planarity of the thieno[3,2-b]pyridine unit promote a more ordered chain structure, which is crucial for achieving high charge carrier mobility in organic field-effect transistors (OFETs).

Polymers based on the closely related thieno[3,2-b]thiophene building block have demonstrated exceptional performance in organic electronics. For example, a copolymer incorporating a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer achieved a hole mobility as high as 1.95 cm² V⁻¹ s⁻¹, a benchmark for polymer-based OFETs. acs.org The extended π-conjugation and co-planarity afforded by the fused thiophene rings enhance intermolecular charge hopping. acs.org Similarly, conjugated polymers based on a pyridine-thieno[3,2-b]thiophene-pyridine building block have been synthesized for use in polymer solar cells, achieving a power conversion efficiency (PCE) of 10.8%. rsc.orgresearchgate.net These results underscore the potential of incorporating thieno[3,2-b]pyridine units into polymers for high-performance electronic devices.

The functional groups on derivatives like this compound provide handles for polymerization. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerization reactions to form polyesters or polyamides, or it can be converted into other reactive groups suitable for cross-coupling polymerization methods like Suzuki or Stille coupling.

Beyond covalent polymers, the thieno[3,2-b]pyridine scaffold is also suitable for constructing supramolecular assemblies. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the programmed self-assembly of molecules into well-defined, ordered nanostructures through non-covalent interactions. Research has shown that pyridine units within a conjugated backbone can form resonance-assisted hydrogen bonds (RAHBs), which enforce a rigid and co-planar structure, leading to tight lamellar packing in the solid state. rsc.orgrsc.org This precise control over molecular arrangement is a key goal in materials science for optimizing the electronic properties of organic materials.

The table below details the performance of several polymers that incorporate the thieno[3,2-b]thiophene scaffold, a close structural relative of thieno[3,2-b]pyridine.

Polymer SystemApplicationPerformance MetricValueReference
PTTPY-DPPOFETHole Mobility (μ)0.17 cm² V⁻¹ s⁻¹ rsc.orgresearchgate.net
PTTPY-BDT:Y6Polymer Solar CellPower Conversion Efficiency (PCE)10.8% rsc.orgresearchgate.net
Thieno[3,2-b]thiophene-DPP-Thiophene CopolymerOFETHole Mobility (μ)1.95 cm² V⁻¹ s⁻¹ acs.org
Thieno[3,2-b]thiophene-DPP-Thiophene CopolymerOrganic PhotovoltaicPower Conversion Efficiency (PCE)5.4% acs.org
rr-PTPyI2TOFETHole Mobility (μ)0.32 cm² V⁻¹ s⁻¹ acs.org

Future Directions and Emerging Research Opportunities

Innovations in Green and Sustainable Synthetic Methodologies for the Scaffold

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. ijprajournal.commdpi.com Traditional synthetic routes to thienopyridine derivatives often involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. ijprajournal.com Future research will focus on developing more sustainable and eco-friendly synthetic methodologies.

Key innovations are expected in the following areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and reduce waste. researchgate.net The development of novel MCRs for the one-pot synthesis of the thieno[3,2-b]pyridine (B153574) core will be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. researchgate.net Integrating flow chemistry with other green technologies like microwave irradiation can lead to highly efficient and sustainable production of thienopyridine derivatives. researchgate.net

Benign and Recyclable Catalysts: The use of hazardous and expensive metal catalysts is a major concern in many synthetic processes. Research into the use of cheaper, less toxic, and recyclable catalysts, such as iron or copper, is gaining traction.

Greener Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a key aspect of sustainable synthesis. ijprajournal.com

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, has the potential to significantly reduce solvent waste and energy consumption. researchgate.net

Green Chemistry ApproachDescriptionPotential Benefit for Thieno[3,2-b]pyridine Synthesis
Multicomponent ReactionsMultiple reactants combine in a single synthetic operation.Increased efficiency, reduced waste, and simplified procedures.
Flow ChemistryChemical reactions are run in a continuously flowing stream.Enhanced safety, scalability, and process control.
Benign CatalystsUse of non-toxic and reusable catalytic systems.Reduced environmental impact and lower production costs.
Green SolventsUtilization of environmentally friendly solvents like water or bio-solvents.Minimized pollution and improved worker safety.
MechanochemistryReactions induced by mechanical energy in the absence of solvents.Significant reduction in solvent use and energy consumption.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. arxiv.org These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and design efficient synthetic routes.

For the thieno[3,2-b]pyridine scaffold, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel thieno[3,2-b]pyridine derivatives with desired pharmacological properties by learning from existing chemical data.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose synthetic pathways for complex thieno[3,2-b]pyridine analogs, accelerating the discovery of new synthetic routes. arxiv.org

Structure-Activity Relationship (SAR) Modeling: ML algorithms can build predictive models to understand the relationship between the structure of thieno[3,2-b]pyridine derivatives and their biological activity, guiding the design of more potent compounds.

Reaction Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Thieno[3,2-b]pyridine System

While the fundamental reactivity of the thieno[3,2-b]pyridine system is relatively well-understood, there is still significant scope for discovering novel reactivity patterns and unprecedented transformations. Such discoveries can open up new avenues for the synthesis of complex and diverse derivatives.

Future research in this area may focus on:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. The development of new catalytic systems for the selective C-H activation of the thieno[3,2-b]pyridine core would enable the introduction of various functional groups at previously inaccessible positions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for a wide range of chemical transformations. tandfonline.com Its application to the thieno[3,2-b]pyridine system could lead to the discovery of new reactions and the synthesis of novel derivatives.

Oxidative Dimerization: The unexpected formation of dimers through oxidative processes can lead to the creation of complex molecular architectures with potentially interesting biological properties. nih.govacs.org A deeper investigation into the oxidative behavior of thieno[3,2-b]pyridines could yield novel dimeric structures.

Ring-Opening and Ring-Closing Reactions: Exploring conditions that promote the selective opening of either the thiophene (B33073) or the pyridine (B92270) ring, followed by subsequent ring-closing reactions, could provide access to new heterocyclic scaffolds.

Development of Advanced Analytical Techniques for Comprehensive Characterization of Complex Derivatives

As the complexity of synthesized thieno[3,2-b]pyridine derivatives increases, so does the need for advanced analytical techniques for their comprehensive characterization. While standard techniques like NMR, mass spectrometry, and FTIR are indispensable, more sophisticated methods are required to fully elucidate the structure and properties of novel compounds. researchgate.net

Future developments in this area will likely involve:

Advanced NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, will be crucial for the unambiguous assignment of complex structures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of new compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, which is invaluable for understanding its stereochemistry and intermolecular interactions. acs.org

Chiral Chromatography: For the separation and analysis of enantiomers of chiral thieno[3,2-b]pyridine derivatives, the development of new chiral stationary phases and methods will be important.

Analytical TechniqueInformation ProvidedApplication for Thieno[3,2-b]pyridine Derivatives
Advanced NMRDetailed structural information, including connectivity and spatial relationships of atoms.Unambiguous structure elucidation of complex derivatives.
High-Resolution Mass SpectrometryPrecise molecular weight and elemental composition.Confirmation of molecular formulas for novel compounds.
X-ray CrystallographyThree-dimensional molecular structure.Definitive determination of stereochemistry and solid-state conformation.
Chiral ChromatographySeparation and quantification of enantiomers.Analysis of stereoisomeric purity of chiral derivatives.

Multi-Omics Approaches in Elucidating Molecular Target Interactions of Thienopyridine Scaffolds

Understanding the molecular targets and mechanisms of action of biologically active compounds is a cornerstone of drug discovery. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for elucidating the complex interactions between small molecules and biological systems. nih.govresearchgate.net

For thienopyridine scaffolds, multi-omics can provide a holistic view of their biological effects:

Target Identification: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with a thieno[3,2-b]pyridine derivative, it is possible to identify its molecular targets and affected pathways. nygen.io

Mechanism of Action Studies: Multi-omics data can help to unravel the downstream signaling pathways and cellular processes that are modulated by a compound, providing a deeper understanding of its mechanism of action. doaj.org

Biomarker Discovery: Identifying molecular biomarkers that correlate with the response to a thieno[3,2-b]pyridine derivative can aid in patient stratification and personalized medicine.

Toxicity Prediction: Early assessment of potential off-target effects and toxicity through multi-omics analysis can help to de-risk drug development.

The integration of these future research directions will undoubtedly lead to the discovery of novel Methyl thieno[3,2-b]pyridine-7-carboxylate derivatives with improved therapeutic properties and more sustainable production methods, ultimately contributing to the advancement of medicine.

Q & A

Q. What are the common synthetic routes for Methyl thieno[3,2-b]pyridine-7-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves cyclization and functionalization steps. For example, nitro-substituted intermediates are prepared via nitration of cyclopropyl precursors, followed by cyclocondensation with thiourea derivatives. Key conditions include refluxing in ethanol with catalytic acid (e.g., H₂SO₄) and purification via column chromatography. Reaction optimization focuses on controlling regioselectivity and minimizing byproducts .

Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) be used to confirm the structure of this compound?

1H and 13C NMR are critical for verifying the thienopyridine core and substituent positions. For example, the methyl ester group at position 7 shows a characteristic singlet in 1H NMR (~3.9 ppm) and a carbonyl signal at ~165 ppm in 13C NMR. DEPT and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals, while HRMS confirms the molecular ion (e.g., [M+H]+ at m/z 295.67 for C₁₀H₅ClF₃NO₂S) .

Q. What experimental designs are used for in vitro cytotoxicity screening of this compound?

Standard protocols involve treating cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5) with the compound at varying concentrations (e.g., 1–100 µM) for 48–72 hours. Viability is assessed via MTT or SRB assays. Multidrug-resistant (MDR) cell lines (e.g., CCRF-CEM/ADR5000) are included to evaluate selectivity. Data are normalized to controls, and GI₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. Which structural modifications of this compound enhance antitumor activity, and how are these optimized?

Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 or 7 improves potency. For example, 5-chloro-7-(trifluoromethyl) derivatives exhibit GI₅₀ values <1 µM against MCF-7 cells. Substituents at the 6-position, such as aryl ethers or amines, further modulate selectivity. Computational docking (e.g., with EGFR or tubulin) guides rational design .

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies may arise from differences in cell line genetic backgrounds, assay protocols (e.g., incubation time), or compound purity. Meta-analyses should standardize GI₅₀ calculations and validate results using orthogonal assays (e.g., apoptosis via flow cytometry). Batch-to-batch variability in synthesis must also be addressed via HPLC purity checks (>95%) .

Q. What methodologies are used to analyze the structure-activity relationship (SAR) of thieno[3,2-b]pyridine derivatives?

SAR studies combine synthetic diversification (e.g., introducing aryl, heteroaryl, or alkyne groups) with biological testing. For example, replacing the methyl ester with ethyl or benzyl esters alters lipophilicity and bioavailability. Quantitative SAR (QSAR) models correlate logP, polar surface area, and steric parameters with activity .

Q. How is the crystal structure of related thienopyridine derivatives determined, and what insights does it provide?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, the Z-configuration of benzylidene substituents in ethyl 2-[(Z)-3-chlorobenzylidene] derivatives stabilizes the thiazolo[3,2-a]pyrimidine scaffold, influencing packing efficiency and solubility .

Q. What challenges exist in applying this compound to organic electronics, and how are they addressed?

While π-conjugated thienopyridines show potential in organic field-effect transistors (OFETs), low mobility (<0.1 cm²/V·s) and instability under ambient conditions limit utility. Strategies include doping with electron-deficient moieties (e.g., -NO₂) and encapsulation in polymer matrices to enhance environmental stability .

Methodological Notes

  • Synthesis Optimization : Reflux time, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield. Microwave-assisted synthesis reduces reaction times by 50% compared to conventional methods .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent experiments. Use siRNA knockdown to confirm target engagement in mechanistic studies .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChemSpider) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.